N-Benzoyl-D-phenylalanine
CAS No.: 37002-52-1
VCID: VC21540201
Molecular Formula: C16H15NO3
Molecular Weight: 269,3 g/mole
* For research use only. Not for human or veterinary use.

Description |
N-Benzoyl-D-phenylalanine is a derivative of D-phenylalanine, where one of the hydrogens of the amino group is replaced by a benzoyl group. It is known for its roles as an insulin secretagogue and a hypoglycemic agent, making it a compound of interest in the study of diabetes management and pancreatic function . Biological ActivityN-Benzoyl-D-phenylalanine interacts with the sulphonylurea receptor on pancreatic β-cells, influencing insulin secretion. This interaction is stereospecific, meaning that the D-isomer is significantly more potent than the L-isomer . Mechanism of ActionN-Benzoyl-D-phenylalanine acts by inhibiting KATP channels in pancreatic β-cells, which leads to insulin release. The presence of cytosolic nucleotides like GDP and ADP can influence its effectiveness in channel inhibition . Binding Affinity and Potency
N-Benzoyl-L-phenylalanine
Benzoyl-dl-phenylalanine |
---|---|
CAS No. | 37002-52-1 |
Product Name | N-Benzoyl-D-phenylalanine |
Molecular Formula | C16H15NO3 |
Molecular Weight | 269,3 g/mole |
IUPAC Name | (2R)-2-benzamido-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1 |
Standard InChIKey | NPKISZUVEBESJI-CQSZACIVSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 |
Synonyms | N-Benzoyl-D-phenylalanine;37002-52-1;Bz-D-Phe-OH;N-benzoyl-(R)-phenylalanine;(2R)-2-benzamido-3-phenylpropanoicacid;NBDP;AmbotzBAA0033;AC1LF1JK;BENZOYL-D-PHE-OH;AC1Q5R1Y;SCHEMBL528464;CHEMBL302649;N-alpha-Benzoyl-D-phenylalanine;CHEBI:90413;CTK8B8572;N(alpha)-benzoyl-D-phenylalanine;MolPort-008-267-343;NPKISZUVEBESJI-CQSZACIVSA-N;ZINC124018;4713AB;ANW-60728;AR-1K6074;(R)-2-benzamido-3-phenylpropanoicacid;(R)-2-benzamido-3-phenylpropionicacid;(2R)-2-benzamido-3-phenylpropionicacid |
PubChem Compound | 721472 |
Last Modified | Aug 15 2023 |
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